molecular formula C8H11NO B167086 4-Methoxy-3-methylaniline CAS No. 137791-98-1

4-Methoxy-3-methylaniline

Cat. No. B167086
M. Wt: 137.18 g/mol
InChI Key: NFWPZNNZUCPLAX-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylaniline is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is used in the preparation of triamine pyrimidine derivatives as antitumor agents .


Synthesis Analysis

The synthesis of 4-Methoxy-3-methylaniline involves the use of 10% Palladium on carbon (10% Pd/C). This is added to a solution of 1-methoxy-2-methyl-4-nitrobenzene in methanol. The mixture is stirred under a hydrogen atmosphere at room temperature for 16 hours. After filtration through a pad of CELITE, the filtrate is evaporated in vacuo to yield 4-methoxy-3-methylphenylamine .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-methylaniline consists of a benzene ring substituted with a methoxy group (-OCH3) and a methylamino group (-NHCH3). The methoxy group is attached to the fourth carbon atom in the ring, while the methylamino group is attached to the third carbon atom .


Physical And Chemical Properties Analysis

4-Methoxy-3-methylaniline has a melting point of 57-60℃ and a boiling point of 252.03°C. Its density is approximately 1.0630 and it has a refractive index of 1.5360. It is slightly soluble in chloroform and methanol .

Scientific Research Applications

1. Catalytic Applications in Hydroaminoalkylation

4-Methoxy-3-methylaniline has shown enhanced reactivity in hydroaminoalkylation reactions when used as a substrate with N,O-chelating ligands in the presence of tantalum complexes. This increased reactivity, particularly in comparison to N-methylaniline, highlights its potential in catalytic applications (Garcia et al., 2013).

2. Role in Antibacterial Agents

Research indicates that derivatives of 4-methoxy-3-methylaniline have been synthesized and tested for their antibacterial properties. These derivatives have shown potential in inhibiting bacterial DNA polymerase and demonstrated potent antibacterial activity, particularly against Gram-positive organisms (Zhi et al., 2005).

3. Photoelectrochemical Properties

Substituted polyanilines, including derivatives of 4-methoxy-3-methylaniline, have been examined for their photoelectrochemical properties. These studies contribute to a better understanding of the electronic characteristics of these compounds, which is vital for their potential application in electronic devices (Kilmartin & Wright, 1999).

4. Synthesis of Complex Chemical Compounds

4-Methoxy-3-methylaniline has been used in the synthesis of complex compounds, such as chloro-methoxy-methyl-nitroquinolines. This demonstrates its utility as a starting material in chemical synthesis, which is critical for the production of various chemical compounds (Zhao et al., 2017).

5. Potential in Cancer Research

4-Methoxy-3-methylaniline derivatives have been investigated for their cytotoxic activities and potential to induce apoptosis in cancer cells. This research provides valuable insights into the development of new anticancer drugs and treatments (Chen et al., 2017).

Safety And Hazards

4-Methoxy-3-methylaniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

4-methoxy-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWPZNNZUCPLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159625
Record name Benzenamine, 4-methoxy-3-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methylaniline

CAS RN

136-90-3
Record name 4-Methoxy-3-methylaniline
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Record name Benzenamine, 4-methoxy-3-methyl-
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Record name Benzenamine, 4-methoxy-3-methyl-
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Record name 3-Methyl-4-methoxybenzenamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
JP Michael, CB de Koning, TT Mudzunga… - Synlett, 2006 - thieme-connect.com
… The precursor we settled on was 2-benzyloxy-6-bromo-4-methoxy-3-methylaniline (18), which we prepared in six steps from 2-methylresorcinol (19). Following a procedure introduced …
Number of citations: 12 www.thieme-connect.com
OC Musgrave, CJ Webster - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… Extraction with ether afforded an oily solid which crystallised from ether-light petroleum (bp 40-60") giving 4-methoxy-3-methylaniline as plates (3.6 g), mp 58-59" (lit.,@ 59-59-5") (Found…
Number of citations: 3 pubs.rsc.org
HJ Knölker, T Hopfmann - Tetrahedron, 2002 - Elsevier
… Catalytic hydrogenation of the nitro derivative 13 provided 2-heptyl-4-methoxy-3-methylaniline 2 (Scheme 5). Starting from 1-methoxycyclohexa-1,3-diene 7 the required arylamine 2 …
Number of citations: 42 www.sciencedirect.com
DR Crump, RW Franck, R Gruska… - The Journal of …, 1977 - ACS Publications
The tricyclic pyrrole [1, 2-o] indole framework of the mitomycin antibiotics 1 has beenthe target compound in several synthesis programs. In our laboratory and one other1 the ar-omatic …
Number of citations: 25 pubs.acs.org
S Chakraborty, G Chattopadhyay… - Journal of Heterocyclic …, 2011 - Wiley Online Library
… To this a solution of 4-methoxy-3-methylphenyldiazonium chloride [10] (10, prepared from 20.8 gm, 0.12 mol of 4-methoxy-3-methylaniline hydrochloride) was added during 1 h under …
Number of citations: 22 onlinelibrary.wiley.com
Y Ihara, H Yamagishi, C Lin, CH Jhu, MC Tsai… - Polymer Journal, 2023 - nature.com
… 4-Methoxy-3-methylaniline (99%) was purchased from Tokyo Chemical Industry Co., Ltd. Bis(tri-tert-butylphosphine)palladium(0) (Pd(P t Bu 3 ) 2 ), 98%) and anhydrous toluene (…
Number of citations: 1 www.nature.com
WA Remers, RH Roth, MJ Weiss - Journal of the American …, 1964 - ACS Publications
… A solution of 4-methoxy-3-meth>rlphenylhvdrazine (prepared from 0.10 mole of 4-methoxy-3-methylaniline )24 in 250 ml. of 50% aqueous acetic acid was treated with a solution of 8.6 g…
Number of citations: 31 pubs.acs.org
J Zhang, Z Yin, P Leonard, J Wu, K Sioson… - Angewandte …, 2013 - Wiley Online Library
… For example, by the traditional Fischer indole synthesis indole 7 qc was made from 4-methoxy-3-methylaniline and cyclohexanone. In contrast, our method afforded 7 qc from …
Number of citations: 35 onlinelibrary.wiley.com
S Chakraborty, C Saha - European Journal of Organic …, 2018 - Wiley Online Library
… Synthesis of 2-bromo-4-methoxy-3-methylaniline hydrochloride (23). …
HJ Knölker, M Bauermeister, JB Pannek, M Wolpert - Synthesis, 1995 - thieme-connect.com
… Subsequent hydrogenation gave 4-methoxy-3methylaniline (2e)19 in 91 % after purification … 4-Methoxy-3-methylaniline (2 e): To a solution of 2-methyl-4-nitroanisole (6.71 g, 40.1 mmol) …
Number of citations: 40 www.thieme-connect.com

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